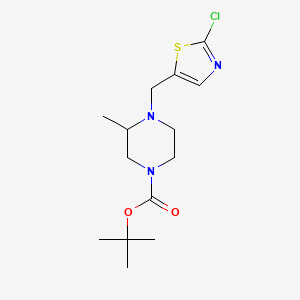

tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate

CAS No.: 1261229-57-5

Cat. No.: VC8224993

Molecular Formula: C14H22ClN3O2S

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261229-57-5 |

|---|---|

| Molecular Formula | C14H22ClN3O2S |

| Molecular Weight | 331.9 g/mol |

| IUPAC Name | tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22ClN3O2S/c1-10-8-18(13(19)20-14(2,3)4)6-5-17(10)9-11-7-16-12(15)21-11/h7,10H,5-6,8-9H2,1-4H3 |

| Standard InChI Key | QWVPFSASEQVXKI-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₂ClN₃O₂S, with a molecular weight of 331.9 g/mol. Key structural features include:

-

A piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

-

A methyl group at the 3-position and a (2-chlorothiazol-5-yl)methyl substituent at the 4-position.

-

A chlorinated thiazole ring, which contributes to its electrophilic reactivity .

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261229-57-5 | |

| Molecular Formula | C₁₄H₂₂ClN₃O₂S | |

| Molecular Weight | 331.9 g/mol | |

| IUPAC Name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate | |

| SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |

Spectroscopic Data

-

NMR: The proton NMR spectrum (CDCl₃) displays characteristic peaks for the Boc group (δ 1.46 ppm, singlet), piperazine protons (δ 2.70–3.57 ppm), and thiazole protons (δ 7.67 ppm).

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 332.1.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via multi-step reactions involving alkylation and carboxylation processes :

-

Piperazine Functionalization: tert-Butyl 3-methylpiperazine-1-carboxylate is alkylated with 5-(chloromethyl)-2-chlorothiazole under basic conditions.

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12 h | 65% | |

| 2 | Column chromatography (EtOAc/Hexane) | 95% |

Optimization Challenges

-

Regioselectivity: Competing alkylation at the piperazine nitrogen requires careful control of stoichiometry.

-

Stability: The Boc group is susceptible to acidic conditions, necessitating neutral pH during workup .

Applications in Pharmaceutical Research

Intermediate for Antiviral Agents

The compound’s thiazole moiety is critical for binding viral proteases. Derivatives have shown sub-micromolar activity against influenza A (IC₅₀ = 0.14 µM) .

Antibacterial Development

Structural analogs inhibit bacterial cysteine synthase, a target for Mycobacterium tuberculosis (MIC = 52 µM) .

Table 3: Biological Activity of Derivatives

| Derivative Structure | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| 4′-Ethylsulfone thiazolide | Influenza A protease | 0.14 µM | |

| Nitro-thiazole carboxamide | M. tuberculosis | 52 µM |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume